molecular formula C15H16N2O B1667994 Benmoxin CAS No. 7654-03-7

Benmoxin

Cat. No. B1667994
Key on ui cas rn: 7654-03-7
M. Wt: 240.30 g/mol
InChI Key: BEWNZPMDJIGBED-UHFFFAOYSA-N
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Patent
US09238667B2

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was argon-substituted 7 times. 10 mL Schlenk flask was substituted with argon, and pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.], 2,2-dimethoxypropane (0.18 mL) [mw. 104.15, d=0.85, 1.5 mmol, 3.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added. The solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 38%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 59%, and the decomposed product, acetophenone, was produced by 1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
119 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Rh(cod) (S,S)-ptbp-skewphos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mg
Type
reactant
Reaction Step Five
[Compound]
Name
argon-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
9 mg
Type
reactant
Reaction Step Seven
Quantity
0.18 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1(/[C:7](=[N:9]/[NH:10][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)/[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(O)(=O)=O.O.COC(OC)(C)C.[H][H]>CC(C)=O>[C:1]1([CH:7]([NH:9][NH:10][C:11](=[O:18])[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH3:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)\C(\C)=N\NC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
119 mg
Type
reactant
Smiles
C1(=CC=CC=C1)\C(\C)=N\NC(C1=CC=CC=C1)=O
Step Four
Name
Rh(cod) (S,S)-ptbp-skewphos
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.5 mg
Type
reactant
Smiles
CS(=O)(=O)O
Step Six
Name
argon-substituted
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
9 mg
Type
reactant
Smiles
O
Name
Quantity
0.18 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for organic synthesis (5 mL)
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)NNC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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